2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, methyl, phenylmethyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- typically involves multiple steps, including the introduction of the trifluoromethyl group, chlorination, and the formation of the N-methyl-N-(phenylmethyl) group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. These methods often require specialized equipment and safety measures due to the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- include other substituted pyridinamines with different functional groups. Examples include:
- 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(methyl)-
- 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(ethyl)-
Uniqueness
The uniqueness of 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
232589-86-5 |
---|---|
Molecular Formula |
C14H12ClF3N2 |
Molecular Weight |
300.70 g/mol |
IUPAC Name |
N-benzyl-6-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C14H12ClF3N2/c1-20(9-10-5-3-2-4-6-10)12-8-7-11(13(15)19-12)14(16,17)18/h2-8H,9H2,1H3 |
InChI Key |
LCDGXJSLIIBOOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.